molecular formula C24H28N2O5 B159559 5-Carboxytetrahydroalstonine CAS No. 133541-29-4

5-Carboxytetrahydroalstonine

Cat. No. B159559
M. Wt: 424.5 g/mol
InChI Key: WSXJOKFIYUUXTN-HOAAAOCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxytetrahydroalstonine (5-CTH) is a natural alkaloid compound that belongs to the family of iboga alkaloids. It is extracted from the root bark of the Tabernanthe iboga plant, which is native to Central Africa. 5-CTH has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.

Mechanism Of Action

The mechanism of action of 5-Carboxytetrahydroalstonine is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 5-Carboxytetrahydroalstonine has been found to bind to certain receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor, which are involved in the regulation of pain and addiction.

Biochemical And Physiological Effects

5-Carboxytetrahydroalstonine has been found to have various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. Additionally, 5-Carboxytetrahydroalstonine has been found to have antioxidant properties and may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Carboxytetrahydroalstonine in lab experiments is its natural origin, which may make it a safer and more sustainable alternative to synthetic compounds. Additionally, 5-Carboxytetrahydroalstonine has been found to have a relatively low toxicity profile. However, one limitation of using 5-Carboxytetrahydroalstonine in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 5-Carboxytetrahydroalstonine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Carboxytetrahydroalstonine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Carboxytetrahydroalstonine is a complex process that involves several steps. The first step is the extraction of ibogaine from the root bark of the Tabernanthe iboga plant. Ibogaine is then converted into voacangine, which is further transformed into 5-Carboxytetrahydroalstonine through a series of chemical reactions.

Scientific Research Applications

5-Carboxytetrahydroalstonine has been studied extensively for its potential therapeutic applications. It has been found to have anti-addictive properties and has been used in the treatment of addiction to opioids, cocaine, and nicotine. Additionally, 5-Carboxytetrahydroalstonine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

CAS RN

133541-29-4

Product Name

5-Carboxytetrahydroalstonine

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

methyl (1S,12S,15R,16S,20R)-16-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylate;propan-2-one

InChI

InChI=1S/C21H22N2O4.C3H6O/c1-11-18-12(7-8-27-11)9-16-19-14(13-5-3-4-6-15(13)22-19)10-17(21(25)26-2)23(16)20(18)24;1-3(2)4/h3-8,11-12,16-18,22H,9-10H2,1-2H3;1-2H3/t11-,12-,16-,17-,18-;/m0./s1

InChI Key

WSXJOKFIYUUXTN-HOAAAOCKSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@H]3C4=C(C[C@H](N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C

SMILES

CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C

Canonical SMILES

CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C

Other CAS RN

133541-29-4

synonyms

5-carboxytetrahydroalstonine
5-CEHAS
methyl 7,8,13,13b,14,14a-hexahydro-4-methyl-5-oxo-4H-indolo-(2,3-a)pyrano(3,4-g)quinolizine-7-carboxylate

Origin of Product

United States

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